

3,5-Dibromoquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Dibromoquinoline**

Cat. No.: **B176877**

[Get Quote](#)

An In-Depth Technical Guide to **3,5-Dibromoquinoline** for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of **3,5-Dibromoquinoline**, a key halogenated heterocyclic compound. Intended for an audience of researchers, chemists, and professionals in drug development, this document synthesizes critical data on its physicochemical properties, synthetic utility, and applications as a versatile chemical intermediate. We will explore the structural characteristics that impart its unique reactivity and its role in the synthesis of more complex molecules. All data is supported by authoritative sources to ensure scientific integrity and trustworthiness.

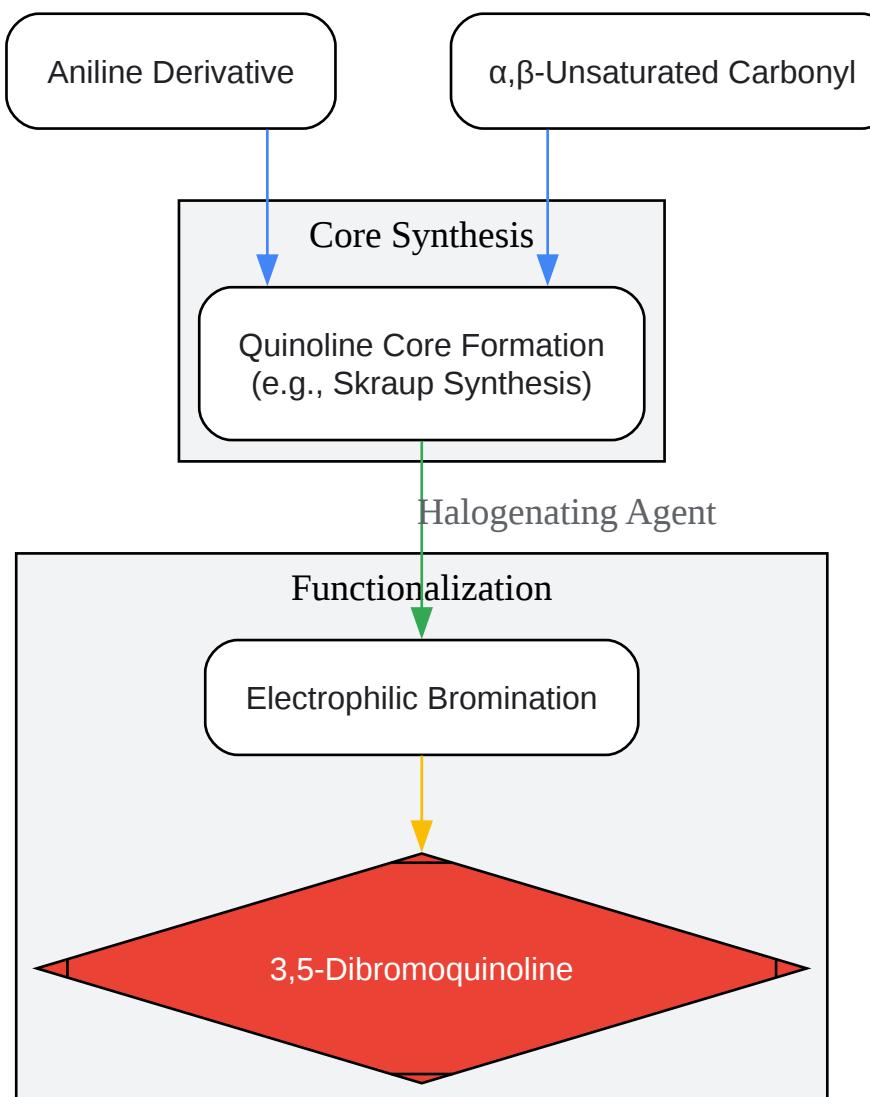
Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with diverse biological and physical properties. The introduction of halogen atoms, such as bromine, onto the quinoline ring system dramatically alters its electronic properties and provides reactive handles for further chemical modification. Dibromoquinolines are a class of such compounds where two hydrogen atoms are replaced by bromine.^[1] The specific substitution pattern profoundly influences the molecule's reactivity, hydrophobicity, and potential for intermolecular interactions.^[1]

3,5-Dibromoquinoline, with bromine atoms at the C3 and C5 positions, is a specific isomer with unique reactivity, making it a valuable intermediate in organic synthesis.^[1] This guide will focus on the core technical details of this compound, providing a foundation for its effective use in a laboratory and developmental setting.

Physicochemical and Structural Properties

The fundamental properties of **3,5-Dibromoquinoline** are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and application in chemical reactions.


Property	Value	Source(s)
CAS Number	101861-59-0	[1] [2] [3] [4]
Molecular Formula	C9H5Br2N	[1] [2] [3] [4]
Molecular Weight	286.95 g/mol	[1] [2] [4]
IUPAC Name	3,5-dibromoquinoline	[1] [4]
Appearance	White Solid	[1]
Solubility	Very slightly soluble (0.15 g/L at 25 °C)	[2]
InChI Key	IBADFXOMCWHDMS-UHFFFAOYSA-N	[1] [4]
Storage Conditions	Ambient temperatures	[2]

Synthesis and Reactivity Insights

The unique arrangement of bromine atoms in **3,5-Dibromoquinoline** governs its synthetic utility. The bromine at the 3-position is on the pyridine ring, while the bromine at the 5-position is on the benzene ring. This electronic differentiation makes selective reactions, such as cross-coupling, possible under specific catalytic conditions, allowing for stepwise functionalization of the quinoline core.

Conceptual Synthetic Workflow

While specific, detailed synthesis routes are proprietary or found in specialized literature, a generalized workflow for creating substituted quinolines often involves cyclization reactions followed by halogenation. The diagram below illustrates this conceptual pathway.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for quinoline synthesis and bromination.

The choice of brominating agent and reaction conditions is critical to achieving the desired 3,5-substitution pattern, selectively targeting specific positions based on the electronic activation or deactivation of the quinoline ring.

Applications in Research and Drug Development

3,5-Dibromoquinoline serves primarily as a building block or intermediate for constructing more complex molecular architectures. Its utility is most pronounced in fields requiring fine-tuning of molecular properties for specific biological targets.

Role as a Chemical Intermediate

The two bromine atoms on the quinoline scaffold act as versatile synthetic handles. They are amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. This capability is paramount in drug discovery, where a lead compound is systematically modified to enhance potency, selectivity, or pharmacokinetic properties.

The logical flow from a simple building block to a potential drug candidate is illustrated below.

[Click to download full resolution via product page](#)

Caption: Workflow of **3,5-Dibromoquinoline** in discovery chemistry.

This stepwise modification allows researchers to systematically explore the chemical space around the quinoline core to identify molecules with desired therapeutic effects.

Spectroscopic and Structural Elucidation

The definitive identification of **3,5-Dibromoquinoline** and its derivatives relies on modern spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the precise substitution pattern on the quinoline core.^[1] The chemical shifts and coupling constants of the aromatic protons (typically in the δ 7.0–9.5 ppm range) are influenced by the

strong electron-withdrawing effects of the two bromine atoms and the ring nitrogen, providing a unique fingerprint for the 3,5-isomer.[1]

- Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula by providing a highly accurate molecular weight measurement, matching the isotopic pattern expected for a molecule containing two bromine atoms.

Safety, Handling, and Procurement

For research and industrial use only. This product is not intended for medical or consumer applications.[5]

- Hazard Identification: While specific GHS classification data is not readily available, as a halogenated aromatic compound, it should be handled with care.[2] Assume it is harmful if swallowed, inhaled, or absorbed through the skin.
- Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place at ambient temperatures.[2]

3,5-Dibromoquinoline is available from various chemical suppliers, typically with purities of 96% or 97%. [3][4][5] All orders should be placed through institutional procurement channels, as shipments to residential addresses or medical facilities are generally restricted.[5]

Conclusion

3,5-Dibromoquinoline is a synthetically valuable intermediate whose utility is derived from the specific placement of its two bromine atoms. These halogens provide reactive sites for building molecular complexity, making the compound a cornerstone for library synthesis in medicinal chemistry and a versatile building block in materials science. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in advanced research and development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dibromoquinoline|Antifungal & Anticancer Research [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3,5-Dibromoquinoline, 96% | Fisher Scientific [fishersci.ca]
- 4. jk-sci.com [jk-sci.com]
- 5. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [3,5-Dibromoquinoline CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176877#3-5-dibromoquinoline-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com